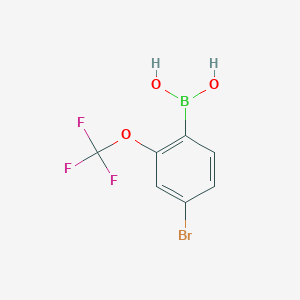

4-Bromo-2-(trifluoromethoxy)phenylboronic acid

説明

4-Bromo-2-(trifluoromethoxy)phenylboronic acid (CAS: 1048990-22-2, molecular formula: C₇H₅BBrF₃O₃) is a boronic acid derivative featuring a bromo substituent at the 4-position and a trifluoromethoxy (-OCF₃) group at the 2-position of the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to introduce brominated trifluoromethoxyphenyl fragments into complex molecules, such as pharmaceuticals and agrochemicals . Its purity (≥95%) and stability under refrigerated storage (2–8°C) make it suitable for industrial and research applications .

The -OCF₃ group at the ortho position influences electronic and steric properties, including acidity and hydrogen-bonding capabilities. For instance, ortho-substituted phenylboronic acids exhibit intramolecular hydrogen bonding in the solid state, which may reduce solubility compared to meta or para isomers . Additionally, the bromo substituent enhances reactivity in palladium-catalyzed coupling reactions, enabling efficient synthesis of biaryl structures .

特性

IUPAC Name |

[4-bromo-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O3/c9-4-1-2-5(8(13)14)6(3-4)15-7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYGJHJHNUQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716578 | |

| Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048990-22-2 | |

| Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The preparation of 4-bromo-2-(trifluoromethoxy)phenylboronic acid typically involves:

- Starting from appropriately substituted bromo-trifluoromethoxybenzene derivatives.

- Introduction of the boronic acid group via lithiation followed by borylation or via palladium-catalyzed borylation.

- Purification and isolation of the boronic acid as a solid.

Lithiation and Borylation Route

A common and effective method to prepare arylboronic acids, including this compound, is through directed ortho-lithiation followed by reaction with a borate ester.

Step 1: Directed Lithiation

The bromo-(trifluoromethoxy)benzene derivative is dissolved in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere and cooled to low temperatures (typically -78 °C to -40 °C).

Step 2: Addition of Strong Base

A strong base such as n-butyllithium or lithium diisopropylamide (LDA) is added dropwise to generate the aryllithium intermediate selectively at the position ortho to the directing groups.

Step 3: Borylation

Triisopropyl borate or triethyl borate is added to the reaction mixture, which reacts with the aryllithium species to form the boronate ester intermediate.

Step 4: Hydrolysis

The reaction mixture is then quenched with water and acidified (e.g., with hydrochloric acid) to hydrolyze the boronate ester to the corresponding boronic acid.

Step 5: Isolation

The crude product is extracted, dried, and purified by crystallization or filtration to yield the boronic acid as a solid.

Example from Patent CN102731542A:

- Paradibromobenzene (analogous to bromo-substituted trifluoromethoxybenzene) is reacted with triisopropyl borate in anhydrous THF under nitrogen.

- n-Butyllithium (2.7 mol/L in hexane) is added dropwise at -40 °C to -30 °C.

- After stirring and warming to 0 °C, water and concentrated hydrochloric acid are added to hydrolyze the boronate ester.

- The product is isolated by crystallization from water and dried under airflow at 60 °C.

- Yield example: 79% with 99.1% HPLC purity.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Anhydrous THF or glycol dimethyl ether |

| Temperature (lithiation) | -78 °C to -30 °C |

| Base | n-Butyllithium or LDA |

| Borate Ester | Triisopropyl borate or triethyl borate |

| Hydrolysis | Water and HCl to pH ~2 |

| Isolation | Crystallization from water |

| Yield | 70-80% |

Palladium-Catalyzed Borylation (Miayura Borylation)

An alternative, modern approach involves palladium-catalyzed borylation of aryl bromides using bis(pinacolato)diboron or related boron reagents.

- The starting material, 4-bromo-2-(trifluoromethoxy)benzene, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as potassium phosphate.

- The reaction is typically conducted in a solvent mixture such as toluene/water or THF/water at elevated temperatures (80–110 °C).

- The resulting boronic ester is then hydrolyzed to the boronic acid if desired.

- Avoids the need for highly reactive organolithium reagents.

- Milder reaction conditions.

- High functional group tolerance.

- The synthesis of related arylboronic acids with trifluoromethoxy substituents has been reported using Pd-catalyzed borylation with yields ranging from 63% to 92%.

- Optimization involves catalyst ligand selection and solvent systems to maximize yield and purity.

Notes on Substituent Effects and Reaction Optimization

- The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing and can influence lithiation regioselectivity and reactivity.

- Steric hindrance from ortho substituents may require careful control of catalyst loading and reaction temperature in Pd-catalyzed methods.

- Bases such as potassium carbonate or phosphate are preferred in Pd-catalyzed borylation, while potassium hydroxide is less effective.

- In lithiation methods, temperature control is critical to avoid side reactions and decomposition.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|

| Directed Lithiation/Borylation | n-BuLi or LDA, triisopropyl borate, THF, -78 to 0 °C | High regioselectivity, well-established | 70-80% | Requires strict anhydrous conditions |

| Pd-Catalyzed Borylation | Pd(dppf)Cl₂, bis(pinacolato)diboron, K₃PO₄, toluene/H₂O, 80-110 °C | Milder conditions, scalable | 63-92% | Catalyst and solvent optimization needed |

| Hydrolysis & Isolation | Acidic aqueous work-up, crystallization | Efficient purification | - | Final step common to both methods |

Research Findings and Practical Considerations

- The lithiation/borylation approach is widely used for preparing boronic acids with sensitive substituents like trifluoromethoxy due to its regioselectivity and high purity of products.

- Pd-catalyzed borylation offers a complementary route that avoids strong bases but may require higher catalyst loadings for sterically hindered substrates.

- Crystallization from water or aqueous media is an effective purification step, yielding solid boronic acids suitable for subsequent synthetic applications.

- Analytical data such as HPLC purity (>99%), melting points, and NMR characterization confirm product identity and quality.

化学反応の分析

Types of Reactions

4-Bromo-2-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) in solvents such as toluene, ethanol, or water.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Cancer Research

One of the prominent applications of 4-bromo-2-(trifluoromethoxy)phenylboronic acid is its role as a reactant in synthesizing lactate dehydrogenase inhibitors. These inhibitors are being explored for their potential to combat cancer cell proliferation. The ability of this compound to modulate enzyme activity is crucial in developing targeted cancer therapies .

Antimicrobial Activity

Recent studies have indicated that derivatives of phenylboronic acids, including those containing trifluoromethoxy groups, exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate antibacterial and antifungal activities against pathogens like Candida albicans and Escherichia coli. This suggests potential applications in treating infections caused by resistant strains of bacteria .

Suzuki-Miyaura Coupling

This compound serves as an important coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction is widely utilized for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances the electronic properties of the boronic acid, facilitating more efficient coupling reactions .

Development of Novel Drug Candidates

The compound is involved in synthesizing various drug candidates through its reactivity in cross-coupling reactions. For example, it has been used to create derivatives that inhibit specific enzymes linked to diseases such as tuberculosis and other infectious diseases . This versatility makes it a critical component in drug discovery pipelines.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study on Lactate Dehydrogenase Inhibitors | Demonstrated effectiveness against cancer cell lines | Potential cancer therapy |

| Antimicrobial Activity Research | Moderate activity against Candida albicans and E. coli | Treatment for resistant bacterial infections |

| Suzuki Coupling Experiments | High yields reported in coupling reactions with various aryl halides | Synthesis of complex organic molecules |

作用機序

The primary mechanism of action for 4-Bromo-2-(trifluoromethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . This sequence of events leads to the formation of a new carbon-carbon bond, with the palladium catalyst being regenerated for further catalytic cycles.

類似化合物との比較

Substituent Position and Electronic Effects

The position of bromo and trifluoromethoxy groups significantly impacts reactivity and physicochemical properties. Key analogs include:

Key Findings :

- Ortho vs. Para Substitution : The ortho-OCF₃ group in the target compound enhances hydrogen bonding but may reduce solubility compared to para-substituted analogs like 4-(trifluoromethoxy)phenylboronic acid, which lacks steric hindrance .

- Bromo Substituent: Bromo groups at the 4-position (as in the target compound) improve reactivity in Suzuki couplings compared to non-brominated analogs. For example, coupling 4-(trifluoromethoxy)phenylboronic acid with 5-bromo-2-(bromomethyl)pyridine achieved 35% yield over two steps , whereas brominated derivatives often show higher efficiency .

- Electron-Withdrawing Effects : The -OCF₃ group is less electron-withdrawing than -CF₃, leading to milder deactivation of the boronic acid moiety. This difference impacts reaction rates in cross-couplings .

Stability and Commercial Availability

- Stability : The target compound requires storage at 2–8°C to prevent decomposition , whereas 3-(trifluoromethoxy)phenylboronic acid is stored at 0–6°C due to higher sensitivity .

- Cost : 2-(Trifluoromethoxy)phenylboronic acid is priced at ¥24,000/5g , while the target compound (BB-4089) is sold at similar purity levels (98%) but is often discontinued due to niche demand .

生物活性

4-Bromo-2-(trifluoromethoxy)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with bromine and trifluoromethoxy groups. The presence of these electronegative substituents influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BBrF3O2 |

| Molecular Weight | 232.83 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like this compound. Research indicates that such compounds exhibit moderate antifungal and antibacterial activities.

- Antibacterial Activity :

- Antifungal Activity :

Study on Structure-Activity Relationships (SAR)

A study focused on the SAR of boronic acids revealed that modifications in substituents significantly impact the biological activity of these compounds. Specifically, the introduction of trifluoromethoxy groups was correlated with enhanced binding affinity to target enzymes involved in microbial resistance mechanisms .

Antimycobacterial Activity

Research involving derivatives of phenylboronic acids has indicated promising results against Mycobacterium tuberculosis (M. tb). A series of compounds were tested for their efficacy in both replicating and non-replicating conditions, with some derivatives showing significantly higher potency than traditional treatments .

Table 2: Summary of Biological Activities

The proposed mechanism for the biological activity of phenylboronic acids involves their ability to form reversible complexes with diols, which may lead to disruption of essential metabolic pathways in microorganisms. This interaction is believed to enhance their antimicrobial efficacy by inhibiting key enzymes necessary for cell wall synthesis and other vital functions .

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-Bromo-2-(trifluoromethoxy)phenylboronic acid, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis of arylboronic acids often involves Miyaura borylation, where halogenated precursors (e.g., bromo-substituted aryl halides) react with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). For halogenated trifluoromethoxy derivatives, inert solvents like THF or dioxane are preferred to avoid side reactions . Characterization typically involves NMR (¹¹B, ¹H, ¹⁹F) and mass spectrometry to confirm purity and structure.

Q. What are the recommended storage conditions and handling precautions for this compound?

- Methodological Answer : Boronic acids are hygroscopic and prone to oxidation. Storage at 2–8°C under inert atmosphere (argon or nitrogen) is critical to maintain stability . Handling requires PPE (gloves, goggles) and working in a fume hood, as inhalation or skin contact may cause irritation. First-aid measures include rinsing with water and seeking medical attention if exposed .

Advanced Research Questions

Q. How do the bromine and trifluoromethoxy substituents influence the electronic and steric properties of this boronic acid in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) enhances the electrophilicity of the boronic acid, increasing its reactivity in Suzuki-Miyaura couplings. Bromine, a bulky substituent, introduces steric hindrance, which can reduce coupling efficiency but improve regioselectivity. Computational studies (e.g., DFT) and Hammett parameters (σ⁺) can quantify these effects . Optimizing Pd catalyst loadings (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) is essential to mitigate steric challenges .

Q. What analytical techniques are most effective for monitoring the degradation or protodeboronation of this compound under aqueous conditions?

- Methodological Answer : Protodeboronation in aqueous media can be tracked via ¹¹B NMR, which shows shifts from trigonal (boronic acid, ~30 ppm) to tetrahedral (boronate ester, ~10 ppm) upon hydrolysis . High-resolution LC-MS or HPLC with UV detection (λ = 254 nm) quantifies degradation products. Buffered solutions (pH 7–9) minimize hydrolysis during analysis .

Q. How does this boronic acid perform in challenging cross-couplings with sterically hindered aryl halides?

- Methodological Answer : Steric hindrance from the -OCF₃ and bromine groups can reduce coupling yields with bulky partners (e.g., ortho-substituted aryl halides). Pre-activation of the boronic acid (e.g., via MIDA boronate formation) or using bulky ligands (XPhos, SPhos) improves turnover. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (toluene vs. DMF) can identify optimal conditions .

Q. What strategies mitigate boronic acid aggregation in aqueous reaction systems?

- Methodological Answer : Aggregation reduces reactivity in water. Co-solvents (e.g., MeOH, DMSO) or supramolecular hosts (β-cyclodextrins) enhance solubility by disrupting intermolecular B–O interactions . Dynamic light scattering (DLS) and fluorescence quenching assays (using pyrene probes) can monitor disaggregation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。